1-palMitoyl-2-[16-(acryloyloxy)palMitoyl]-sn-glycero-3-phosphorylcholine
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Overview
Description
1-palmitoyl-2-[16-(acryloyloxy)palmitoyl]-sn-glycero-3-phosphorylcholine (abbreviated as PLPC) belongs to the class of phospholipids. It consists of a glycerol backbone, two fatty acid chains, and a phosphorylcholine head group. Specifically, it has palmitic acid (16:0) and linoleic acid (18:2) as its acyl chains . PLPC is a crucial component of cell membranes, contributing to their structural integrity.
Preparation Methods
Synthetic Routes: PLPC can be synthesized through chemical reactions involving glycerol, palmitic acid, and linoleic acid. One common method is the acylation of glycerol with the respective fatty acids. The acryloyloxy group is introduced during the synthesis.
Industrial Production: While PLPC is not produced on an industrial scale, it serves as a valuable intermediate in lipid research and pharmaceutical development.
Chemical Reactions Analysis
PLPC undergoes various reactions:
Hydrolysis: PLPC can be hydrolyzed by phospholipases to yield glycerol, fatty acids, and phosphorylcholine.
Oxidation: The unsaturated linoleic acid moiety is susceptible to oxidation, leading to lipid peroxidation products.
Substitution: The acyl chains can be replaced with other fatty acids or modified to alter membrane properties.
Common reagents include lipases, oxidants (e.g., hydrogen peroxide), and acylating agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
PLPC finds applications in various fields:
Liposome Research: PLPC is a standard component in liposomes, which are lipid-based vesicles used for drug delivery and cell studies.
Cell Membrane Studies: Researchers use PLPC to mimic cell membranes and investigate their properties.
Biophysical Studies: PLPC serves as a model system for understanding lipid bilayers and phase transitions.
Mechanism of Action
PLPC’s effects are context-dependent:
Cell Membrane Fluidity: PLPC influences membrane fluidity due to its acyl chain composition.
Signaling Pathways: PLPC may modulate signaling pathways by affecting lipid rafts and membrane microdomains.
Comparison with Similar Compounds
PLPC is unique due to its specific acyl chain combination. Similar compounds include other phosphatidylcholines (PCs) with varying fatty acid compositions, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (16:0-18:2 PC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0-18:1 PC) .
Properties
Molecular Formula |
C43H82NO10P |
---|---|
Molecular Weight |
804.1 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H82NO10P/c1-6-8-9-10-11-12-13-15-18-21-24-27-30-33-42(46)51-38-40(39-53-55(48,49)52-37-35-44(3,4)5)54-43(47)34-31-28-25-22-19-16-14-17-20-23-26-29-32-36-50-41(45)7-2/h7,40H,2,6,8-39H2,1,3-5H3 |
InChI Key |
RSMUYMLRJLXQQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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